molecular formula C13H12ClNO3 B14784128 Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate

Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate

Cat. No.: B14784128
M. Wt: 265.69 g/mol
InChI Key: JCHJRFINNAOOGF-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate typically involves the reaction of 4-chloro-2-methylquinoline with methyl 2-bromo-2-hydroxyacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydroquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-2-methylquinolin-3-yl)acetate
  • 1-(4-Chloro-2-methylquinolin-3-yl)ethanone
  • 4-Hydroxy-2-quinolones

Uniqueness

Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate is unique due to its specific substitution pattern and the presence of both a hydroxyl and ester functional group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate

InChI

InChI=1S/C13H12ClNO3/c1-7-10(12(16)13(17)18-2)11(14)8-5-3-4-6-9(8)15-7/h3-6,12,16H,1-2H3

InChI Key

JCHJRFINNAOOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)Cl

Origin of Product

United States

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